4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a heterocyclic compound that features both an oxazolone and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of an azepane derivative with a phenyl-substituted oxazolone precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and may require a solvent like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazolone ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxazolone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized oxazolone derivatives.
Reduction: Reduced oxazolone compounds.
Substitution: Substituted phenyl or oxazolone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The oxazolone ring can participate in hydrogen bonding and other interactions, while the azepane ring may provide additional binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2Z)-azepan-2-ylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one
- 4-[(2Z)-azepan-2-ylidene]-2-ethyl-4,5-dihydro-1,3-oxazol-5-one
- 4-[(2Z)-azepan-2-ylidene]-2-propyl-4,5-dihydro-1,3-oxazol-5-one
Uniqueness
4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is unique due to the presence of the phenyl group, which can enhance its stability and reactivity compared to its methyl, ethyl, or propyl counterparts. This structural feature may also influence its interaction with biological targets, potentially leading to distinct biological activities.
Properties
IUPAC Name |
2-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,3-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15-13(12-9-5-2-6-10-16-12)17-14(19-15)11-7-3-1-4-8-11/h1,3-4,7-8,18H,2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBHBDHMCIUTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)C2=C(OC(=N2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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